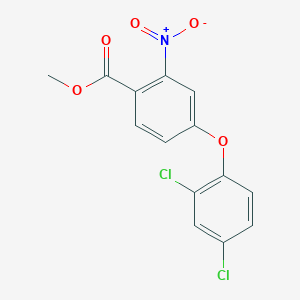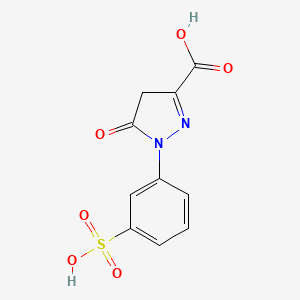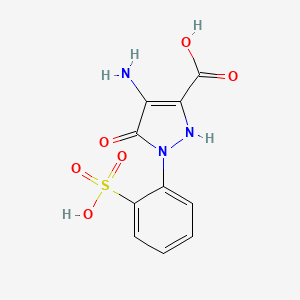![molecular formula C18H18O3 B14344153 4,4'-Oxybis[2-(prop-2-en-1-yl)phenol] CAS No. 105329-34-8](/img/structure/B14344153.png)
4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O4 It is a derivative of phenol, characterized by the presence of two allyl groups attached to the phenolic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] typically involves the reaction of 4-allylphenol with an appropriate oxidizing agent. One common method is the oxidative coupling of 4-allylphenol using a catalyst such as copper(II) chloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its antioxidant effects. The compound can also undergo redox reactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
- 4,4’-Isopropylidenebis[2-allylphenol]
- 4,4’-Oxydiphenol
Uniqueness
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] is unique due to its specific structure, which includes two allyl groups attached to the phenolic rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
105329-34-8 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
4-(4-hydroxy-3-prop-2-enylphenoxy)-2-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-11-15(7-9-17(13)19)21-16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 |
Clé InChI |
QEILNQWHQJSWST-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


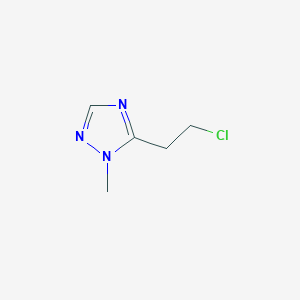



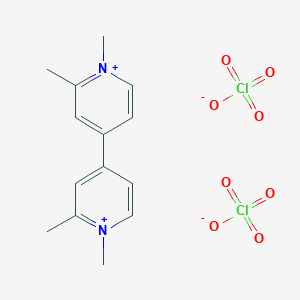




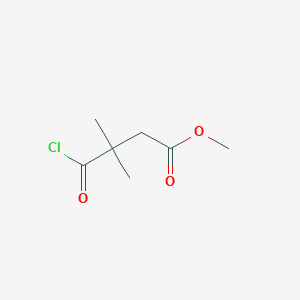
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
